

Comparative Analysis of Repaglinide and Its Structural Analogs in Diabetes Research

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Compound of Interest

Compound Name: Repaglinide-ethyl-d5

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This guide provides a detailed comparative analysis of the anti-diabetic drug Repaglinide and its key structural and functional analogs. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. The guide clarifies the role of the deuterated analog, **Repaglinide-ethyl-d5**, and focuses on the therapeutic performance of Repaglinide in relation to other clinically relevant compounds.

Introduction: Repaglinide and the Role of its Deuterated Analog

Repaglinide is a potent, short-acting oral insulin secretagogue belonging to the meglitinide class of drugs.[1][2] It is used to manage type 2 diabetes mellitus by stimulating insulin release from pancreatic β -cells, particularly to control postprandial glucose excursions.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels in the β -cell membrane.[1]

Repaglinide-ethyl-d5 is a stable, deuterium-labeled version of the ethyl ester of Repaglinide. It is not a therapeutic agent but serves as a critical tool in analytical chemistry. Its primary application is as an internal standard for the quantification of Repaglinide in biological samples (e.g., plasma) using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The five deuterium atoms give it a distinct mass from the parent compound, allowing for precise measurement, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample extraction and analysis.[5]

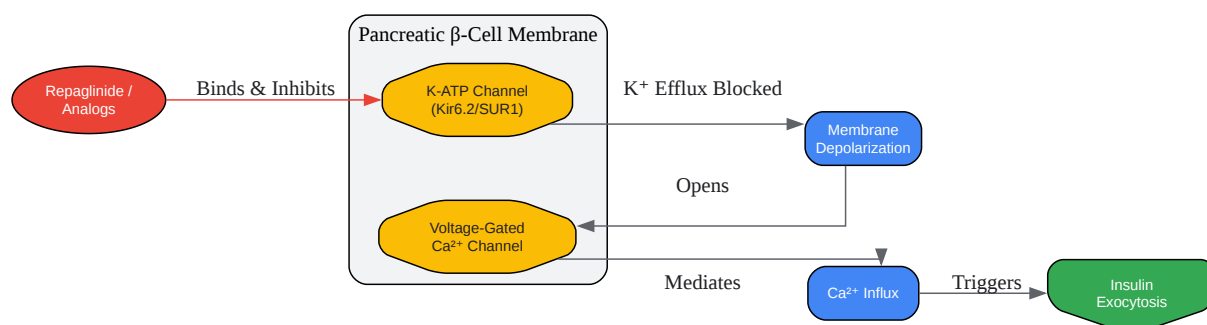
This guide will focus on comparing Repaglinide with its therapeutic analogs, which are molecules with similar structures or mechanisms of action used in clinical or preclinical research. The primary comparators include:

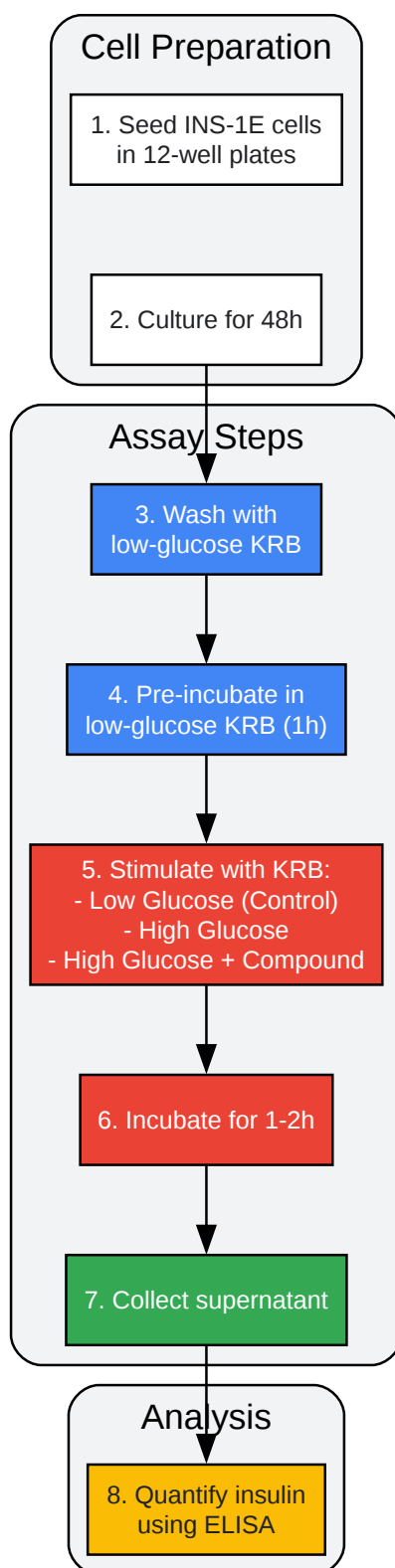
- Nateglinide: Another meglitinide analog with a faster onset and shorter duration of action.[\[6\]](#)
- Glibenclamide (Glyburide): A sulfonylurea that also targets the K-ATP channel but has a different chemical structure and binding characteristics.[\[7\]](#)[\[8\]](#)
- Novel Analogs (e.g., OXR): Newly synthesized molecules based on the Repaglinide scaffold, designed to offer improved or additional therapeutic effects, such as neuroprotection.[\[9\]](#)[\[10\]](#)

Mechanism of Action: The K-ATP Channel Pathway

Repaglinide and its functional analogs exert their glucose-lowering effects by modulating the K-ATP channel in pancreatic β -cells. This channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1).

The binding of these drugs to the SUR1 subunit initiates a cascade of events leading to insulin secretion.





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